![molecular formula C28H31NO2 B027375 rac Lasofoxifene-d4 CAS No. 1126626-61-6](/img/structure/B27375.png)
rac Lasofoxifene-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lasofoxifene-d4 is a selective estrogen receptor modulator (SERM) that has been widely studied in scientific research for its potential use in treating various diseases. It is a deuterated analog of lasofoxifene, a nonsteroidal compound that has been developed for the prevention and treatment of osteoporosis in postmenopausal women.
Wirkmechanismus
Lasofoxifene-d4 acts as a selective estrogen receptor modulator, binding to estrogen receptors in a tissue-specific manner. It has a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα). By selectively activating or blocking estrogen signaling pathways, lasofoxifene-d4 can modulate gene expression and cellular function in a variety of tissues.
Biochemical and Physiological Effects:
Lasofoxifene-d4 has been shown to have a range of biochemical and physiological effects in various tissues. In breast cancer cells, it inhibits cell proliferation and induces apoptosis by blocking estrogen signaling pathways. In bone cells, it increases bone mineral density and reduces bone resorption by activating ERβ signaling pathways. In the brain, it has been shown to have potential neuroprotective effects by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using lasofoxifene-d4 in lab experiments is its high selectivity for ERβ, which allows for more precise modulation of estrogen signaling pathways. Additionally, its deuterated structure allows for easier detection and quantification in mass spectrometry experiments. However, one limitation is its relatively low potency compared to other rac Lasofoxifene-d4s, which may require higher concentrations for effective modulation of estrogen signaling.
Zukünftige Richtungen
There are several future directions for research on lasofoxifene-d4. One area of interest is its potential use in combination therapy for breast cancer, where it may enhance the efficacy of other chemotherapeutic agents. Additionally, it may have potential as a treatment for other estrogen-related diseases, such as endometriosis and uterine fibroids. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of lasofoxifene-d4.
Synthesemethoden
The synthesis of lasofoxifene-d4 involves the introduction of four deuterium atoms into the lasofoxifene molecule. This can be achieved through a deuterium exchange reaction using deuterated solvents and reagents. The resulting compound is then purified using standard chromatographic techniques to obtain pure lasofoxifene-d4.
Wissenschaftliche Forschungsanwendungen
Lasofoxifene-d4 has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have antiestrogenic and antitumor effects in breast cancer cells, as well as potential neuroprotective effects in Alzheimer's disease models. Additionally, it has been studied for its potential use in treating osteoporosis and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
1126626-61-6 |
---|---|
Molekularformel |
C28H31NO2 |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1/i18D2,19D2 |
InChI-Schlüssel |
GXESHMAMLJKROZ-NXOFZFLXSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)O)C4=CC=CC=C4)N5CCCC5 |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |
Synonyme |
rel-(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol; rac-(5R-cis)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]_x000B_phenyl]-2-naphthalenol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.